molecular formula C18H24N2O7S2 B12195275 N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide

N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide

Cat. No.: B12195275
M. Wt: 444.5 g/mol
InChI Key: ZUQIUGHMRBOIEI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide is a complex organic compound that features both sulfonamide and ether functional groups

Properties

Molecular Formula

C18H24N2O7S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C18H24N2O7S2/c1-25-13-11-19-28(21,22)17-7-3-15(4-8-17)27-16-5-9-18(10-6-16)29(23,24)20-12-14-26-2/h3-10,19-20H,11-14H2,1-2H3

InChI Key

ZUQIUGHMRBOIEI-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 4-aminophenol with 2-methoxyethyl chloride to form 4-(2-methoxyethyl)aminophenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways, leading to various effects depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-methoxyethyl)-4-aminobenzenesulfonamide: Similar structure but lacks the phenoxy group.

    4-(2-methoxyethyl)aminophenol: An intermediate in the synthesis of the target compound.

Uniqueness

N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide is unique due to its combination of sulfonamide and ether groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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